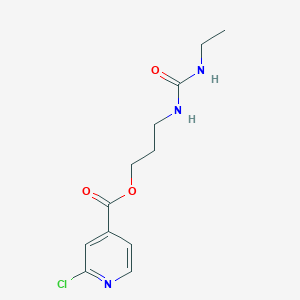

N-Boc-(+/-)-amino-3-methylpent-4-enal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-Boc-(+/-)-amino-3-methylpent-4-enal" is a derivative of amino acids that is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while other reactions are carried out on the molecule. The Boc group can later be removed under acidic conditions without affecting other sensitive functional groups in the molecule.

Synthesis Analysis

The synthesis of N-Boc protected amino acid derivatives has been explored in various studies. For instance, a novel method for the enantioselective synthesis of N-Boc-α,α-disubstituted α-amino acids was developed using diastereomerically pure 3,3-disubstituted allyl alcohols, which were then transformed into the desired N-Boc-α-amino acids through a series of reactions including Sharpless epoxidation and nucleophilic ring-opening . Additionally, the synthesis of N-Boc-piperidinyl-pyrazole carboxylates as heterocyclic amino acids involved converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with hydrazines to afford the target compounds .

Molecular Structure Analysis

The molecular structure of N-Boc protected amino acid derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid. This group is a bulky, non-polar moiety that can influence the physical properties and reactivity of the molecule. The structure of related compounds, such as N-Boc amino alkyl isothiocyanates derived from Boc-protected amino acids, has been confirmed through X-ray diffraction, indicating that these compounds can crystallize in different crystal systems and space groups .

Chemical Reactions Analysis

N-Boc protected amino acids can undergo various chemical reactions. For example, they can be used in the enantioselective addition of masked acyl cyanides to N-Boc imines, catalyzed by a quinidine-derived catalyst, to produce α-amino acid derivatives and peptides with good yields and enantioselectivities . The Boc group itself can be removed under acidic conditions, allowing for further functionalization of the amino acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc protected amino acids are influenced by the protective group. The Boc group increases the steric bulk and hydrophobicity of the molecule, which can affect solubility and reactivity. The stability of the Boc group under various conditions allows for selective deprotection and subsequent reactions. The crystalline nature of some Boc-protected derivatives, as demonstrated by X-ray diffraction studies, suggests that these compounds can have well-defined solid-state structures .

科学的研究の応用

Asymmetric Synthesis and Derivatives

- Asymmetric Synthesis of α-Fluorinated α-Amino Acid Derivatives: A study describes the asymmetric alkylation of Boc-BMI derivatives with 2-fluoroallyl tosylate, leading to the synthesis of fluorinated amino acid derivatives. This process includes mild acidic deprotection and basic hydrolysis steps (Shendage et al., 2005).

Catalysis and Protecting Groups

- N-tert-Butoxycarbonylation of Amines: The use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, including chiral α-amino alcohols and esters, is described, showcasing its chemoselectivity and environmental benignity (Heydari et al., 2007).

- Bronsted Acidic Ionic Liquid-Catalyzed N-Boc Protection of Amines: This study reports on the use of a Bronsted acidic ionic liquid for the efficient and chemoselective N-Boc protection of various amines (Sunitha et al., 2008).

Synthesis of Amino Acid Analogues

- Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics: Researchers report the synthesis of N-Boc amino acid analogues, useful in studying cellular signal transduction processes (Oishi et al., 2004).

- Efficient Synthesis of Enantiopure Pyrrolizidinone Amino Acid: The study details the synthesis of an enantiopure N-(Boc)aminopyrrolizidin-2-one carboxylic acid, highlighting its potential in exploring conformation-activity relationships of peptides (Dietrich & Lubell, 2003).

Miscellaneous Applications

- Enantioselective Syntheses of Mesityl-Substituted Amino Acids: This research involves the synthesis of N-Boc-protected, mesityl-substituted amino acids, demonstrating the potential in peptide synthesis and conformational studies (Medina et al., 2000).

- Native Chemical Ligation at Phenylalanine: A method involving the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine is presented for native chemical ligation in peptide synthesis (Crich & Banerjee, 2007).

作用機序

Target of Action

The primary target of N-Boc-(+/-)-amino-3-methylpent-4-enal is amines, amino acids, and peptides . The compound is used for the chemoselective mono-N-Boc protection of these structurally diverse biomolecules .

Mode of Action

This compound interacts with its targets through a process known as N-Boc protection. This process involves the use of di-tert-butyl dicarbonate and a catalyst, such as Amberlyst-15, in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

Biochemical Pathways

The N-Boc protection process is a fundamental transformation in organic synthesis, especially in peptide chemistry . It is an important strategy in peptide synthesis as N-Boc derivatives can be easily converted into free amines . This process is also useful in Merrifield solid-phase peptide synthesis .

Result of Action

The result of the N-Boc protection process is the formation of N-Boc-protected amines, amino acids, and peptides . These compounds are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Action Environment

The N-Boc protection process can be carried out under a variety of conditions. For example, it can be performed under ultrasound irradiation , or in a continuous flow reactor with a low-boiling solvent . Environmental factors such as temperature, solvent type, and the presence of a catalyst can influence the compound’s action, efficacy, and stability .

Safety and Hazards

将来の方向性

There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . More efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact . A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been reported .

特性

IUPAC Name |

tert-butyl N-(3-methyl-5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-6-11(5,7-8-13)12-9(14)15-10(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXKMLKJQUSVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)

![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)